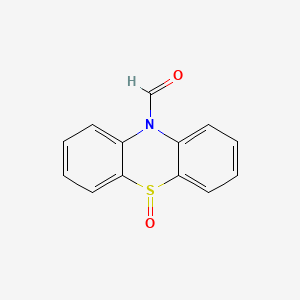![molecular formula C34H28O6S2Sn B14351071 Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane CAS No. 92538-97-1](/img/structure/B14351071.png)
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is an organotin compound characterized by the presence of two 2-methylphenyl groups and two naphthalene-1-sulfonyl groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane typically involves the reaction of 2-methylphenylstannane with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The naphthalene-1-sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methylphenyl)stannane: Lacks the naphthalene-1-sulfonyl groups, leading to different reactivity and applications.
Bis[(naphthalene-1-sulfonyl)oxy]stannane: Lacks the 2-methylphenyl groups, resulting in different chemical properties.
Uniqueness
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is unique due to the combination of 2-methylphenyl and naphthalene-1-sulfonyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
92538-97-1 |
|---|---|
Formule moléculaire |
C34H28O6S2Sn |
Poids moléculaire |
715.4 g/mol |
Nom IUPAC |
[bis(2-methylphenyl)-naphthalen-1-ylsulfonyloxystannyl] naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.2C7H7.Sn/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;2*1-7-5-3-2-4-6-7;/h2*1-7H,(H,11,12,13);2*2-5H,1H3;/q;;;;+2/p-2 |
Clé InChI |
HQCNWLNIQGMXKZ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(OS(=O)(=O)C3=CC=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


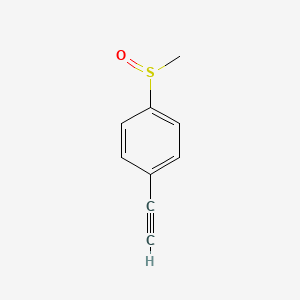
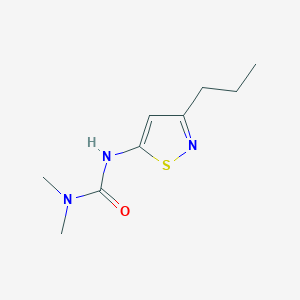
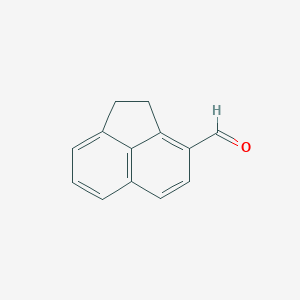
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
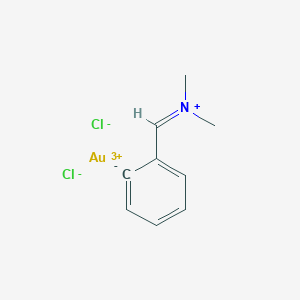
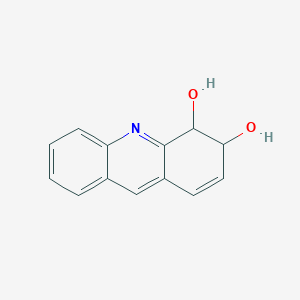

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
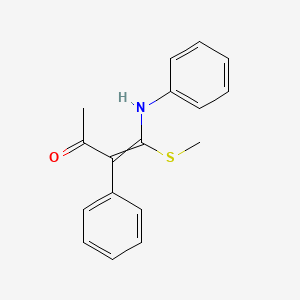

![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
